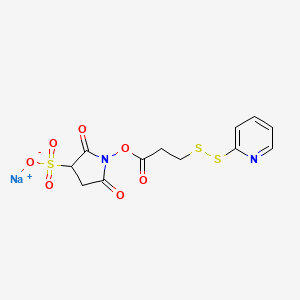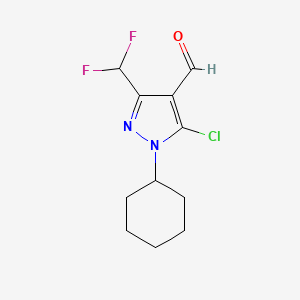
5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a difluoromethyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclohexyl group attachment: This step involves the alkylation of the pyrazole ring with a cyclohexyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery for various therapeutic areas.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
作用機序
The mechanism of action of 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole: Similar structure but lacks the difluoromethyl and aldehyde groups.
5-Chloro-1-cyclohexyl-3-ethoxy-2-fluorobenzene: Contains a similar chloro and cyclohexyl group but differs in the pyrazole ring and functional groups.
Uniqueness
5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the difluoromethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H13ClF2N2O |
|---|---|
分子量 |
262.68 g/mol |
IUPAC名 |
5-chloro-1-cyclohexyl-3-(difluoromethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H13ClF2N2O/c12-10-8(6-17)9(11(13)14)15-16(10)7-4-2-1-3-5-7/h6-7,11H,1-5H2 |
InChIキー |
VQHKVIKDAURKJB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=C(C(=N2)C(F)F)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


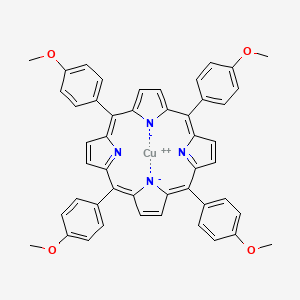
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)

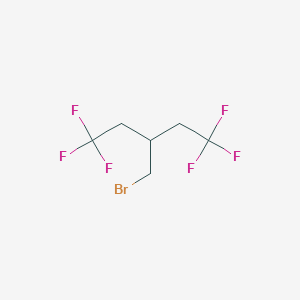

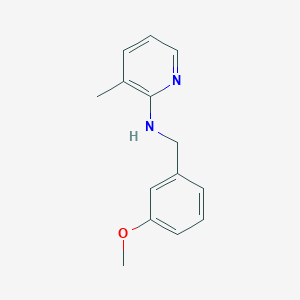
![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
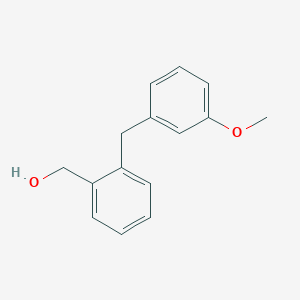

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)

